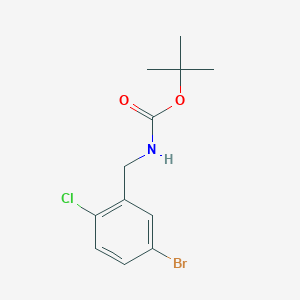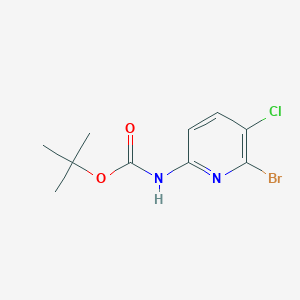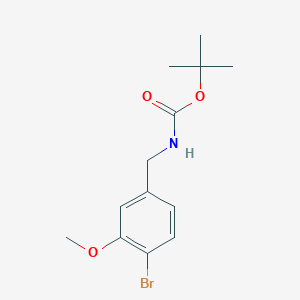
(R)-tert-Butyl 2-amino-3-cyclopropylpropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-tert-Butyl 2-amino-3-cyclopropylpropanoate is a chiral compound with the molecular formula C10H19NO2 It is known for its unique structure, which includes a cyclopropyl group and a tert-butyl ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis of ®-tert-Butyl 2-amino-3-cyclopropylpropanoate typically begins with commercially available starting materials such as cyclopropylacetic acid and tert-butylamine.
Reaction Steps:
Industrial Production Methods
In an industrial setting, the production of ®-tert-Butyl 2-amino-3-cyclopropylpropanoate may involve:
Large-scale synthesis: Utilizing automated reactors and continuous flow processes to ensure high yield and purity.
Purification: Employing techniques such as crystallization, distillation, and chromatography to isolate the desired enantiomer.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4), converting the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the amino group, where reagents like alkyl halides or acyl chlorides can introduce new functional groups.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: Pd/C under hydrogen atmosphere, LiAlH4 in dry ether.
Substitution: Alkyl halides (e.g., methyl iodide), acyl chlorides (e.g., acetyl chloride) in the presence of a base.
Major Products
Oxidation: Cyclopropyl ketones, cyclopropyl carboxylic acids.
Reduction: Cyclopropyl alcohols.
Substitution: N-alkylated or N-acylated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
Building Block: Used as a precursor in the synthesis of more complex organic molecules.
Chiral Catalyst: Employed in asymmetric synthesis to induce chirality in target molecules.
Biology
Enzyme Inhibitor: Investigated for its potential to inhibit specific enzymes involved in metabolic pathways.
Ligand: Acts as a ligand in the study of protein-ligand interactions.
Medicine
Drug Development: Explored as a scaffold for the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Prodrug: Utilized in prodrug strategies to improve the bioavailability and pharmacokinetics of active drugs.
Industry
Material Science: Applied in the synthesis of polymers and advanced materials with specific properties.
Agriculture: Investigated for its potential use in the development of agrochemicals.
Wirkmechanismus
The mechanism by which ®-tert-Butyl 2-amino-3-cyclopropylpropanoate exerts its effects depends on its specific application. In drug development, it may act by:
Binding to Enzymes: Inhibiting enzyme activity by binding to the active site or allosteric sites.
Modulating Receptors: Interacting with receptors on cell surfaces to modulate signal transduction pathways.
Altering Metabolic Pathways: Affecting metabolic pathways by acting as a substrate or inhibitor of key enzymes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-tert-Butyl 2-amino-3-cyclopropylpropanoate: The enantiomer of the compound, which may have different biological activities and properties.
Cyclopropylalanine: A simpler analog without the tert-butyl ester group, used in peptide synthesis.
tert-Butyl 2-amino-3-phenylpropanoate: A similar compound with a phenyl group instead of a cyclopropyl group, used in different synthetic applications.
Uniqueness
®-tert-Butyl 2-amino-3-cyclopropylpropanoate is unique due to its combination of a cyclopropyl group and a chiral center, which imparts specific stereochemical properties and reactivity. This makes it particularly valuable in asymmetric synthesis and drug development, where chirality plays a crucial role in the efficacy and safety of pharmaceuticals.
Eigenschaften
IUPAC Name |
tert-butyl (2R)-2-amino-3-cyclopropylpropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-10(2,3)13-9(12)8(11)6-7-4-5-7/h7-8H,4-6,11H2,1-3H3/t8-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCKUJSHNLSHNJR-MRVPVSSYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CC1CC1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H](CC1CC1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![3-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B8147529.png)



